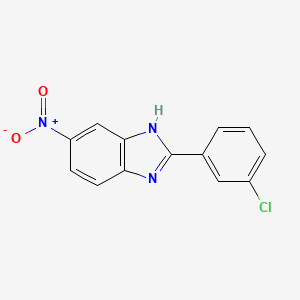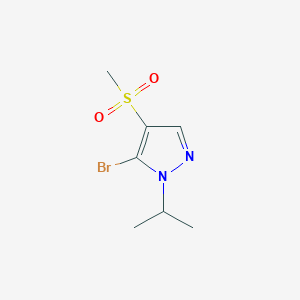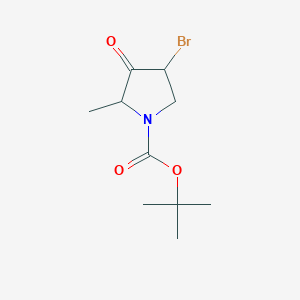
N-(2-Chloro-4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-氯-4-硝基苯基)-2-((5-(邻甲苯基)-1,3,4-恶二唑-2-基)硫代)乙酰胺是一种合成有机化合物,属于恶二唑衍生物类。
准备方法
合成路线和反应条件
N-(2-氯-4-硝基苯基)-2-((5-(邻甲苯基)-1,3,4-恶二唑-2-基)硫代)乙酰胺的合成通常涉及以下步骤:
恶二唑环的形成: 这可以通过在酸性或碱性条件下使合适的酰肼与羧酸衍生物环化来实现。
硫醚的形成: 然后使恶二唑衍生物与硫醇化合物反应以形成硫醚键。
乙酰胺的形成: 最后,使该化合物与酰化剂反应引入乙酰胺基团。
工业生产方法
此类化合物的工业生产方法通常涉及优化反应条件以最大限度地提高产率和纯度。这可能包括使用催化剂、溶剂以及控制温度和压力条件。
化学反应分析
反应类型
N-(2-氯-4-硝基苯基)-2-((5-(邻甲苯基)-1,3,4-恶二唑-2-基)硫代)乙酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 硝基可以被还原为胺基。
取代: 氯可以被其他亲核试剂取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 可以使用氢气和钯催化剂,或者在酸性条件下使用铁粉作为还原剂。
取代: 可以在碱性条件下使用胺、硫醇或醇盐等亲核试剂。
主要形成的产物
氧化: 亚砜或砜。
还原: 氨基衍生物。
取代: 根据所用亲核试剂的不同,形成各种取代衍生物。
科学研究应用
化学: 作为合成更复杂分子的构建模块。
生物学: 具有潜在的生物活性化合物,具有抗菌、抗真菌或抗癌特性。
医学: 作为潜在的治疗剂进行研究。
工业: 用于开发具有特定性能的新材料。
作用机制
N-(2-氯-4-硝基苯基)-2-((5-(邻甲苯基)-1,3,4-恶二唑-2-基)硫代)乙酰胺的作用机制将取决于其具体应用。例如,如果它用作抗菌剂,它可能会靶向细菌细胞壁或酶。如果用作抗癌剂,它可能会干扰细胞分裂或诱导细胞凋亡。
相似化合物的比较
类似化合物
- N-(2-氯-4-硝基苯基)-2-((5-苯基-1,3,4-恶二唑-2-基)硫代)乙酰胺
- N-(2-氯-4-硝基苯基)-2-((5-甲基-1,3,4-恶二唑-2-基)硫代)乙酰胺
独特性
N-(2-氯-4-硝基苯基)-2-((5-(邻甲苯基)-1,3,4-恶二唑-2-基)硫代)乙酰胺的独特性在于它含有邻甲苯基,这可能会赋予其与其他类似化合物不同的生物或化学特性。
属性
分子式 |
C17H13ClN4O4S |
|---|---|
分子量 |
404.8 g/mol |
IUPAC 名称 |
N-(2-chloro-4-nitrophenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H13ClN4O4S/c1-10-4-2-3-5-12(10)16-20-21-17(26-16)27-9-15(23)19-14-7-6-11(22(24)25)8-13(14)18/h2-8H,9H2,1H3,(H,19,23) |
InChI 键 |
UOUQPTVJXGGTAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11783472.png)

![4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783477.png)



![3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11783506.png)



